N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound notable for its unique structural features, which include a tetrazole ring, a fluorophenyl group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's IUPAC name reflects its intricate structure, and it is identified by the CAS number 920435-70-7.
The compound can be synthesized from commercially available precursors through various methods, which are detailed in the synthesis analysis section. Its molecular properties and biological activities have been documented in several scientific databases, including PubChem and BenchChem.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is classified as an organic compound with specific relevance in pharmaceuticals and chemical research. It falls under the category of tetrazole derivatives, which are known for their diverse biological activities.
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple synthetic steps:
The reactions typically require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and careful handling of reagents to ensure high yield and purity of the final product.
The molecular formula for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is C16H12F4N4O. The compound features:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 396.29 g/mol |
CAS Number | 920435-70-7 |
InChI | InChI=1S/C16H12F4N4O |
SMILES | O=C(NCc1nnnn1-c1cccc(F)c1)c1ccc(F)(F)cc1 |
These structural characteristics play a critical role in the compound's interactions with biological targets.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these transformations. For instance, oxidation reactions typically require acidic or basic conditions depending on the desired product.
The mechanism of action for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide involves interactions with specific molecular targets:
While specific physical property data such as density and boiling point are often not disclosed for proprietary compounds, general observations include:
Key chemical properties include:
Relevant analyses indicate that compounds with similar structures often exhibit significant biological activity due to these properties.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to significant variations in biological activity and therapeutic potential.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: